Vc-seco-duba

概要

説明

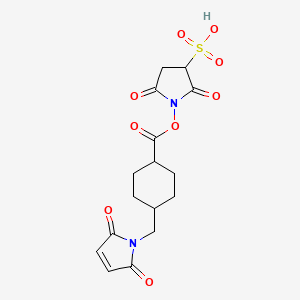

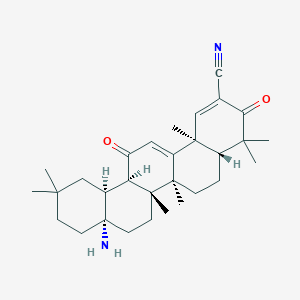

デュオカルマジンは、強力な細胞毒性作用で知られる天然物であるデュオカルマイシンの合成誘導体です。デュオカルマイシン系化合物は、DNAのマイナーグルーブに結合するDNAアルキル化剤であり、DNAの不可逆的アルキル化とそれに続く細胞死を引き起こします。 デュオカルマジンは、その高い効力と特異性から、標的がん治療のための抗体薬物複合体(ADC)の開発によく用いられています .

製造方法

合成経路と反応条件

デュオカルマジンは、デュオカルマイシン誘導体とリンカー分子のカップリングを含む一連の化学反応によって合成されます。合成は通常、デュオカルマイシンコア構造の調製から始まり、続いて特定の条件下で開裂可能なリンカーの付加が行われます。 最後のステップでは、リンカー-デュオカルマイシン複合体が抗体または他の標的分子に結合されます .

工業生産方法

デュオカルマジンの工業生産には、自動化学反応器を使用した大規模合成が用いられます。このプロセスは、高収率と高純度を達成するために最適化されており、厳格な品質管理対策により、最終製品の一貫性と安全性が確保されます。 生産プロセスには、クロマトグラフィーや結晶化などの精製工程も含まれ、不純物が除去されます .

作用機序

デュオカルマジンは、DNAのマイナーグルーブに結合し、DNAの不可逆的アルキル化を引き起こすことで作用を発揮します。このアルキル化により、DNAの構造と構造的整合性が破壊され、DNAの切断とアポトーシスによる腫瘍細胞の死が起こります。 デュオカルマジンの分子標的は、N3位のアデニン塩基です .

類似の化合物との比較

デュオカルマジンは、デュオカルマイシンとして知られるDNAアルキル化剤ファミリーの一部です。類似の化合物には、次のようなものがあります。

- デュオカルマイシンA

- デュオカルマイシンB1

- デュオカルマイシンB2

- デュオカルマイシンC1

- デュオカルマイシンC2

- デュオカルマイシンD

- デュオカルマイシンSA

- CC-1065

これらの化合物と比較して、デュオカルマジンは、その安定性と効力を高める合成的な修飾によってユニークです。 また、ADCで使用するために特別に設計されており、標的がん治療における貴重なツールとなっています .

生化学分析

Biochemical Properties

Vc-seco-duba interacts with various biomolecules, primarily proteins, in biochemical reactions . It is a part of an ADC that binds to the HER2 protein on the surface of cancer cells . After binding, the ADC is internalized into the cell, where it can interact with other biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by inducing DNA damage, which eventually leads to tumor cell death . This impact on cellular metabolism and gene expression is significant, particularly in the context of cancer treatment .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression . After the ADC is internalized into the cell, the inactive cytotoxin is activated and induces DNA damage . This DNA damage disrupts the nucleic acid architecture, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a potent antitumor activity, which can be seen in both dividing and non-dividing cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to delay tumor growth and increase survival rates compared to other treatments .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The ADC binds to the HER2 protein on the surface of the cancer cell and is then internalized .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell, due to its internalization after binding to the HER2 protein . This localization can have effects on its activity or function .

準備方法

Synthetic Routes and Reaction Conditions

Duocarmazine is synthesized through a series of chemical reactions that involve the coupling of a duocarmycin derivative with a linker molecule. The synthesis typically starts with the preparation of the duocarmycin core structure, followed by the attachment of a linker that can be cleaved under specific conditions. The final step involves the conjugation of the linker-duocarmycin complex to an antibody or other targeting molecule .

Industrial Production Methods

Industrial production of duocarmazine involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product. The production process also includes purification steps such as chromatography and crystallization to remove impurities .

化学反応の分析

反応の種類

デュオカルマジンは、次のようないくつかの種類の化学反応を起こします。

酸化: デュオカルマジンは、酸化されて様々な酸化誘導体を形成することができます。

還元: 還元反応により、デュオカルマジンは還元型に変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主な生成物には、デュオカルマジンの様々な酸化、還元、および置換誘導体が含まれます。 これらの誘導体は、異なる生物活性を持つ可能性があり、その潜在的な治療用途について研究されています .

科学研究の応用

デュオカルマジンは、次のような広範な科学研究の応用分野があります。

化学: DNAアルキル化剤とその作用機序を研究するためのモデル化合物として使用されます。

生物学: DNA損傷と修復機構に関する研究に使用されています。

科学的研究の応用

Duocarmazine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA-alkylating agents and their mechanisms of action.

Biology: Employed in research on DNA damage and repair mechanisms.

Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in HER2-positive breast cancer.

Industry: Utilized in the development of new anticancer drugs and therapeutic agents.

類似化合物との比較

Duocarmazine is part of a family of DNA-alkylating agents known as duocarmycins. Similar compounds include:

- Duocarmycin A

- Duocarmycin B1

- Duocarmycin B2

- Duocarmycin C1

- Duocarmycin C2

- Duocarmycin D

- Duocarmycin SA

- CC-1065

Compared to these compounds, duocarmazine is unique due to its synthetic modifications that enhance its stability and potency. It is also specifically designed for use in ADCs, making it a valuable tool in targeted cancer therapy .

特性

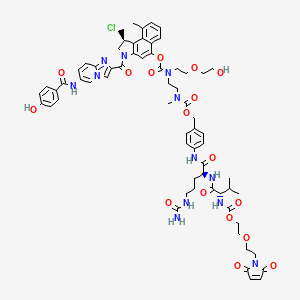

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYSAASDBNNDZ-UCGHAGIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H75ClN12O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345681-58-4 | |

| Record name | Duocarmazine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345681584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2S,5S)-13-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-8,11-dioxa-3,6-diazatridecanamido)benzyl (2-(((((S)-1-(chloromethyl)-3-(6-(4-hydroxybenzamido)imidazo[1,2-a]pyridine-2-carbonyl)-9-methyl-2,3-dihydro-1H-benzo[e]indol-5-yl)oxy)carbonyl)(2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUOCARMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY9HDN3I6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

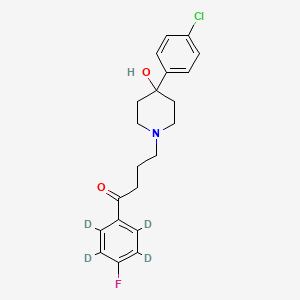

ANone: Duocarmazine (vc-seco-DUBA) is a synthetic duocarmycin prodrug. [, , , , ] Once inside the target cell, it is activated by proteases, releasing the active duocarmycin compound. [, , ] This active compound binds to the minor groove of DNA and alkylates adenine at the N3 position, ultimately leading to cell death. [, , , , ]

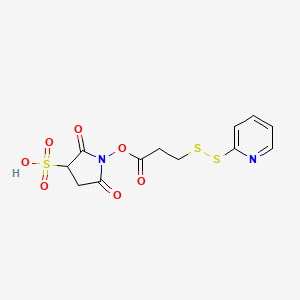

ANone: The vc linker in Duocarmazine is cleavable by specific proteases, typically found within the tumor microenvironment or lysosomes after internalization by tumor cells. [, , , ] This cleavage releases the active duocarmycin molecule, enabling it to bind to DNA and exert its cytotoxic effect.

ANone: No, Duocarmazine's cytotoxic activity is cell-cycle independent, making it effective against a broader range of tumor cells, including those in a dormant state. []

ANone: The scientific papers provided do not explicitly state the molecular formula and weight of Duocarmazine. Please consult chemical databases or publications specifically dedicated to its structural characterization for this information.

ANone: The provided research papers do not detail specific spectroscopic data for Duocarmazine. For this information, please refer to specialized chemical databases or publications focusing on its structural analysis.

ANone: While the provided research doesn't offer a comprehensive analysis of Duocarmazine's stability under all conditions, it does highlight its stability within specific contexts. For example, research indicates that Duocarmazine exhibits limited stability in mice but demonstrates excellent stability in human plasma and cynomolgus monkey models. []

ANone: The provided research focuses on Duocarmazine's role as a cytotoxic agent within antibody-drug conjugates (ADCs). [, , , , ] There is no mention of Duocarmazine functioning as a catalyst in chemical reactions.

ANone: The provided research papers primarily focus on preclinical and clinical findings related to Duocarmazine-based ADCs. They do not delve into detailed computational chemistry studies or QSAR modeling of Duocarmazine.

ANone: The research papers provided do not extensively cover the impact of specific structural modifications to the Duocarmazine molecule on its activity, potency, or selectivity. Further research dedicated to SAR studies would be needed to address this question thoroughly.

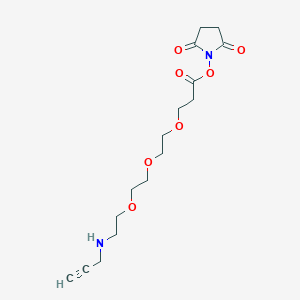

ANone: The research highlights the use of Duocarmazine as a payload in antibody-drug conjugates (ADCs). [, , , , , , , , , , , , , , ] These ADCs utilize a cleavable linker to attach Duocarmazine to a monoclonal antibody, enhancing its delivery to target cells. [, ] The specific formulation strategies for Duocarmazine within these ADCs would likely involve proprietary technologies and detailed characterization beyond the scope of the provided research.

ANone: The provided research focuses on the pharmaceutical development of Duocarmazine as a cancer treatment and does not explicitly address its environmental impact, degradation, or waste management. Further research and assessments would be required to determine appropriate SHE regulations and practices for this compound.

ANone: The relationship between Duocarmazine's PK and its in vivo activity is complex and likely depends on factors such as the specific tumor type, expression levels of the target antigen, and the antibody used in the ADC. [] Further research is necessary to fully elucidate this relationship.

ANone: Researchers evaluate the efficacy of Duocarmazine-based ADCs in vitro using cell viability and cytotoxicity assays. [, , , , , ] These assays measure the ability of the ADC to kill tumor cells in a controlled laboratory setting.

ANone: Researchers use a range of in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDXs) in mice, to study the efficacy of Duocarmazine-based ADCs. [, , , , , , ] These models allow for the evaluation of tumor growth inhibition, survival benefits, and potential toxicity in a living organism.

ANone: Several clinical trials are underway to evaluate the safety and efficacy of Duocarmazine-based ADCs in various cancer types. [, , , , , , , , ] Early-phase trials indicate promising activity in heavily pretreated patients with HER2-positive and HER2-low metastatic breast cancer, with manageable side effects. [, , , , , , ] Further research and late-stage trials are necessary to confirm these findings and determine long-term efficacy and safety.

ANone: The provided research does not delve into specific cross-resistance profiles for Duocarmazine. As research progresses, it will be crucial to investigate potential cross-resistance with other anti-cancer agents, especially within the same drug class or those with similar mechanisms of action.

ANone: Duocarmazine's potent cytotoxic activity, coupled with its ability to induce bystander killing, makes it a promising payload for ADCs. [, , ] By conjugating Duocarmazine to a monoclonal antibody, researchers can deliver this potent cytotoxic agent directly to cancer cells expressing the target antigen, increasing its efficacy and potentially reducing off-target effects.

ANone: The environmental impact and degradation pathways of Duocarmazine are not addressed in the provided research papers. As with any pharmaceutical compound, it is crucial to conduct thorough ecotoxicological assessments to determine potential risks to the environment and develop strategies for responsible waste management.

ANone: The provided research papers do not directly address the dissolution rate or solubility of Duocarmazine in various media. Further research focused on these properties is crucial to understand its bioavailability and formulate stable and effective drug products.

ANone: While the research does not provide specific details about the quality control measures for Duocarmazine-based ADCs, it's important to note that the development and manufacturing of such therapeutics are subject to stringent regulatory oversight and quality standards. Good Manufacturing Practices (GMP) would be strictly adhered to throughout the process to ensure the safety and efficacy of the final product.

ANone: As Duocarmazine is typically part of an ADC, the immunogenicity of the entire conjugate, including the antibody and linker, needs to be considered. [] The provided research does not specifically address the immunogenic potential of Duocarmazine itself.

ANone: The research provided does not specifically address whether Duocarmazine interacts with drug transporters. Further research is needed to fully elucidate its interactions with transporter proteins, which could impact its absorption, distribution, and elimination.

ANone: The potential for Duocarmazine to induce or inhibit drug-metabolizing enzymes is not explicitly discussed in the research provided. Comprehensive preclinical studies are typically conducted to assess the potential for drug-drug interactions mediated by metabolic enzymes.

ANone: The research papers provided do not offer insights into the biocompatibility or biodegradability of Duocarmazine. It's important to note that these aspects are crucial considerations in drug development and would likely be investigated as part of preclinical safety and environmental impact assessments.

ANone: Yes, there are other cytotoxic agents used as payloads in ADCs, each with its mechanism of action and properties. Common alternatives include maytansinoids, auristatins, and calicheamicins. [, ] The choice of payload depends on factors such as the target antigen, tumor type, and desired pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(1R,13S)-8-Oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/new.no-structure.jpg)